molecular formula C11H12N2O7 B11963530 Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate CAS No. 81650-04-6

Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate

Cat. No.: B11963530
CAS No.: 81650-04-6
M. Wt: 284.22 g/mol
InChI Key: YLIMSIWQDHNBCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate typically involves the nitration of ethyl 3-(4-hydroxyphenyl)propanoate. The nitration process introduces nitro groups at the 3 and 5 positions of the phenyl ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ethyl 3-(4-oxo-3,5-dinitrophenyl)propanoate.

    Reduction: Formation of ethyl 3-(4-hydroxy-3,5-diaminophenyl)propanoate.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate is unique due to the presence of both hydroxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a propanoate backbone linked to a dinitrophenol moiety. Its structure can be represented as follows:

C11H12N2O5\text{C}_11\text{H}_{12}\text{N}_2\text{O}_5

Biological Activity Overview

  • Antioxidant Activity :
    • Studies have indicated that compounds with similar dinitrophenol structures exhibit significant antioxidant properties. These compounds can neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. The antioxidant activity is often attributed to the phenolic hydroxyl groups that can donate electrons to free radicals.
  • Cytotoxicity Against Cancer Cells :
    • Research has demonstrated that ethyl esters of dinitrophenol derivatives can possess cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis through caspase activation and disruption of mitochondrial function.
  • Anti-inflammatory Effects :
    • The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant in conditions characterized by chronic inflammation.

Study 1: Antioxidant Effects in Cell Models

A study investigated the effects of this compound on L6 myoblast cells subjected to hypoxic conditions. The results indicated that preconditioning with this compound significantly improved cell viability and reduced oxidative stress markers:

Treatment Concentration (μM)Cell Viability (%)Protein Oxidation (% Decrease)
Control50-
5005512.45
10006019.33

The study concluded that the compound enhances antioxidant enzyme levels and protects against oxidative damage induced by hypoxia .

Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation, this compound was tested against various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values ranging from 10 to 20 μM, indicating moderate cytotoxicity:

Cell LineIC50 (μM)
MCF-7 (Breast)15
PC-3 (Prostate)18
HeLa (Cervical)12

Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways and activates caspase cascades .

The biological activities of this compound can be attributed to several mechanisms:

  • Oxidative Stress Modulation : By enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, the compound mitigates oxidative damage.
  • Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells, making this compound a candidate for further development in cancer therapy.
  • Inflammatory Pathway Inhibition : Suppression of inflammatory mediators contributes to its therapeutic potential in inflammatory diseases.

Properties

CAS No.

81650-04-6

Molecular Formula

C11H12N2O7

Molecular Weight

284.22 g/mol

IUPAC Name

ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate

InChI

InChI=1S/C11H12N2O7/c1-2-20-10(14)4-3-7-5-8(12(16)17)11(15)9(6-7)13(18)19/h5-6,15H,2-4H2,1H3

InChI Key

YLIMSIWQDHNBCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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